molecular formula C9H10FNO B14067644 1-(3-Amino-5-fluorophenyl)propan-2-one

1-(3-Amino-5-fluorophenyl)propan-2-one

Cat. No.: B14067644
M. Wt: 167.18 g/mol
InChI Key: YRPWZZBETZOTMB-UHFFFAOYSA-N
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Description

1-(3-Amino-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H10FNO. It is characterized by the presence of an amino group, a fluorine atom, and a ketone functional group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-5-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-(3-Amino-4-fluorophenyl)propan-2-one
  • 1-(3-Amino-5-chlorophenyl)propan-2-one
  • 1-(3-Amino-5-bromophenyl)propan-2-one

Comparison: 1-(3-Amino-5-fluorophenyl)propan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to other halogenated analogs .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(3-amino-5-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2,11H2,1H3

InChI Key

YRPWZZBETZOTMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)F)N

Origin of Product

United States

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